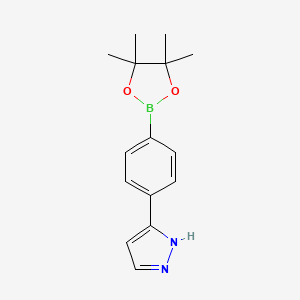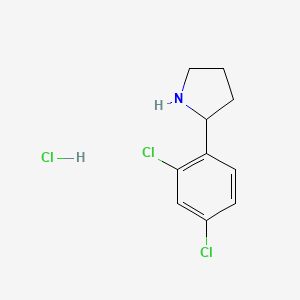
5-Bromo-3-chloroquinoline
説明
5-Bromo-3-chloroquinoline, also known as 5-BCQ, is a quinoline derivative that is widely used in scientific research. It has a variety of applications, from drug synthesis to biomedical research. 5-BCQ is a useful tool for scientists, as it can be used to study the mechanism of action and biochemical and physiological effects of many different compounds.
科学的研究の応用
Synthesis and Chemical Properties
5-Bromo-3-chloroquinoline serves as a crucial intermediate in the synthesis of various complex molecules due to its reactive halogen groups. For instance, it has been utilized in the development of PI3K/mTOR inhibitors, demonstrating its significance in the pharmaceutical industry. The compound's synthesis involves multiple steps, including nitration, chlorination, alkylation, reduction, and substitution, highlighting its versatility in chemical reactions (Lei et al., 2015).
Antimicrobial Applications
In the realm of antimicrobial research, derivatives of this compound have shown promise. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, synthesized from this compound, exhibited potent antimicrobial activity. This indicates the potential of this compound derivatives in developing new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Ansari & Khan, 2017).
Prodrug Development
The bioreductive prodrug system is another innovative application of this compound derivatives. Compounds like 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, derived from this compound, have been studied for their potential to release therapeutic agents selectively in hypoxic tissues. This approach could revolutionize the delivery of cancer therapeutics, ensuring targeted action and minimizing side effects (Parveen et al., 1999).
Advanced Material Synthesis
This compound is also instrumental in synthesizing novel materials and ligands. For example, its derivatives have been used to create bidentate and tridentate 6-bromoquinoline derivatives, which are essential for constructing complex molecular architectures. These materials find applications in various fields, including optoelectronics and catalysis, due to their unique properties (Hu et al., 2003).
Crystallographic and Theoretical Studies
Crystallographic and computational studies on this compound derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, provide valuable insights into the molecular structures and properties of these compounds. Such research aids in the design of new molecules with desired characteristics by understanding the electronic and structural factors influencing their reactivity and interactions (Zhou et al., 2022).
Photochromic Applications
This compound derivatives have found applications in developing photochromic materials. Compounds synthesized from this compound exhibit thermal and photo-induced isomerization, making them suitable for applications in smart materials and molecular switches. This highlights the compound's role in creating responsive materials that change properties in response to external stimuli (Voloshin et al., 2008).
作用機序
Target of Action
5-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives are often bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .
Mode of Action
Quinoline derivatives typically interact with their targets by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of DNA replication in bacteria, preventing their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication in bacteria, given its potential targets. By inhibiting enzymes like gyrase and topoisomerase IV, the compound can disrupt the unwinding of the DNA helix, a critical step in DNA replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of a drug depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age . These factors can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial DNA replication. This disruption could lead to the inhibition of bacterial growth and proliferation, potentially making the compound useful as an antibacterial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and its interaction with its targets . Additionally, the presence of other substances in the environment could potentially affect the compound’s action .
生化学分析
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
5-bromo-3-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNMTFDJUZQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736808 | |
| Record name | 5-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215770-74-3 | |
| Record name | 5-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



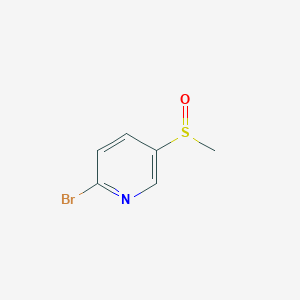
![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)
![2-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B3026954.png)
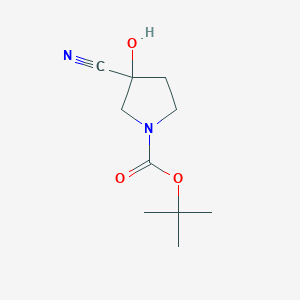
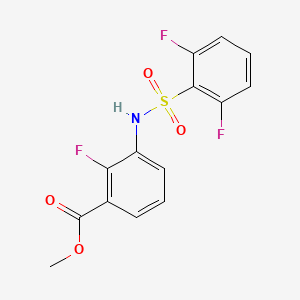

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)

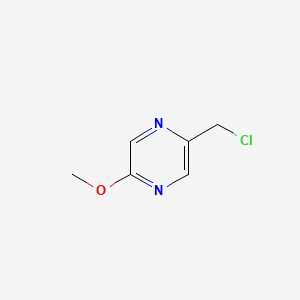
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

